

Early-Phase Clinical Trial Results of Aficamten: A Technical Guide

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Compound of Interest

Compound Name: Aficamten

Cat. No.: B8198243

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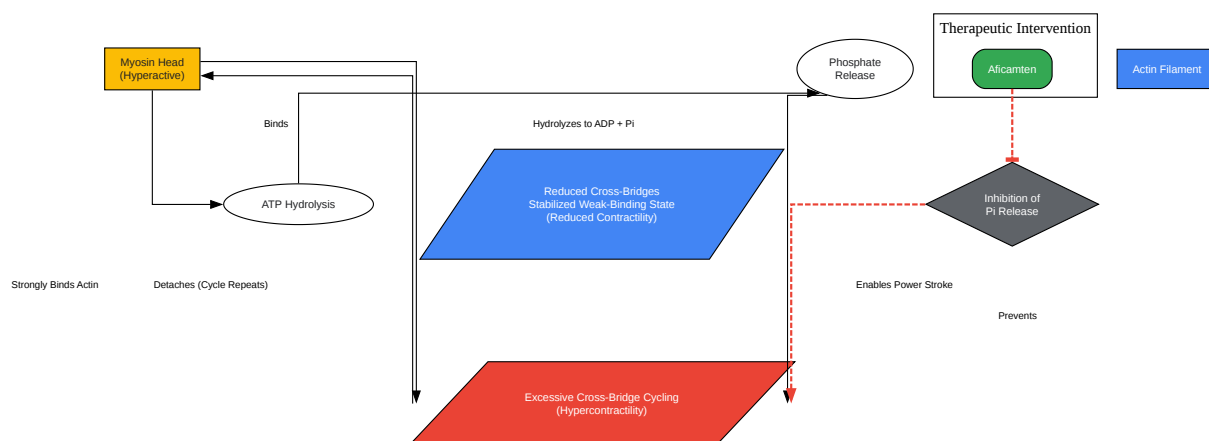
For Researchers, Scientists, and Drug Development Professionals

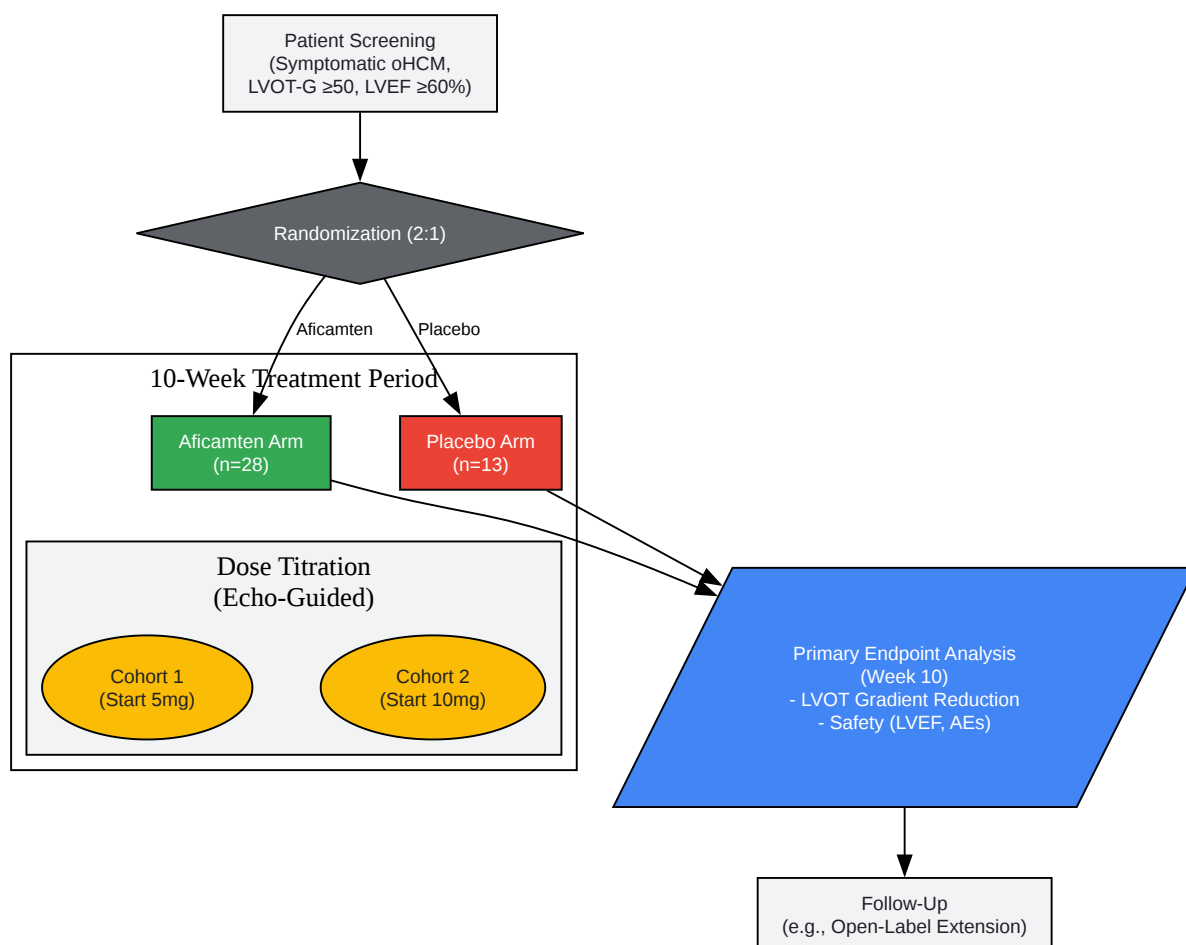
This technical guide provides an in-depth analysis of the early-phase clinical trial data for **aficamten**, a novel, selective, small-molecule cardiac myosin inhibitor. **Aficamten** is under investigation for the treatment of hypertrophic cardiomyopathy (HCM), a genetic disorder characterized by excessive contraction of the heart muscle.[1][2] By directly targeting the underlying pathophysiology of HCM, **aficamten** aims to normalize cardiac contractility, alleviate symptoms, and improve cardiac function.[1][3] This document summarizes key quantitative data, details experimental protocols from foundational early-phase studies, and visualizes the compound's mechanism of action and clinical trial workflows.

Core Mechanism of Action

Aficamten selectively inhibits the cardiac myosin ATPase, which reduces the contractility of cardiomyocytes.[4][5] It binds to an allosteric site on the myosin catalytic domain, stabilizing a weak actin-binding, pre-powerstroke state.[5][6] This action diminishes the ATPase activity by slowing phosphate release.[3][6] The ultimate effect is a reduction in the number of functional myosin heads available to drive the sarcomere shortening that contributes to the hypercontractility seen in HCM.[3][5]

Signaling Pathway: Aficamten's Inhibition of the Cardiac Sarcomere





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